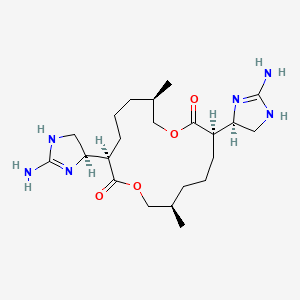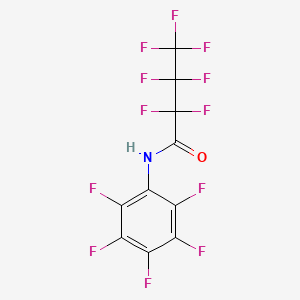
2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 and a molecular weight of 500.1873 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with pentafluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include heptafluorobutyric anhydride and pentafluoroaniline, with the reaction often facilitated by a catalyst or under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents that can stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation can produce fluorinated carboxylic acids .
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-N,N-diisobutylbutanamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with distinct applications in organic synthesis and materials science.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is unique due to its high fluorine content and the presence of both heptafluorobutyric and pentafluorophenyl groups. This combination imparts exceptional chemical stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively .
Propiedades
Número CAS |
60839-98-7 |
|---|---|
Fórmula molecular |
C10HF12NO |
Peso molecular |
379.10 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(2,3,4,5,6-pentafluorophenyl)butanamide |
InChI |
InChI=1S/C10HF12NO/c11-1-2(12)4(14)6(5(15)3(1)13)23-7(24)8(16,17)9(18,19)10(20,21)22/h(H,23,24) |
Clave InChI |
NKCOPEDKDHSSGH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
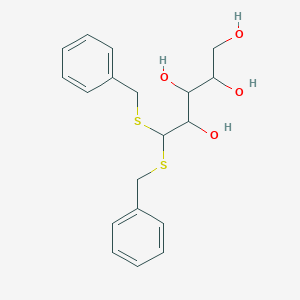
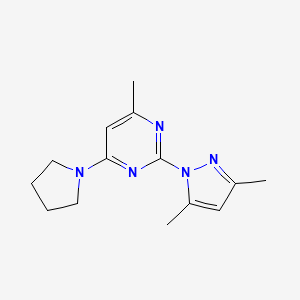
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
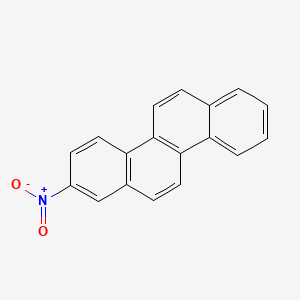
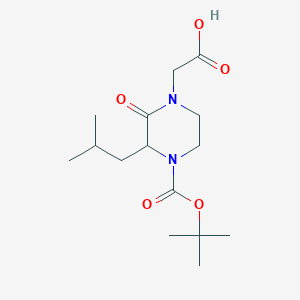
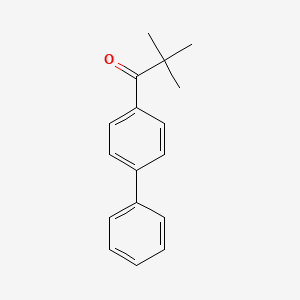
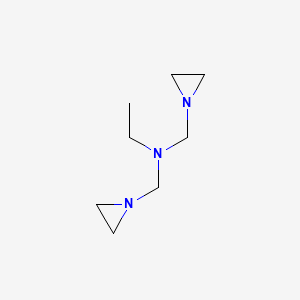
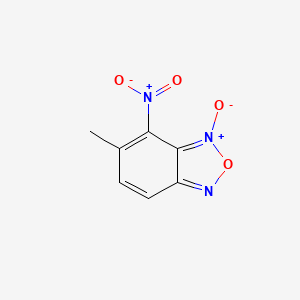
![5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14159418.png)
![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
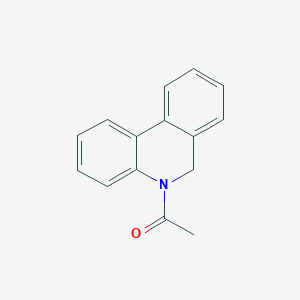
![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
